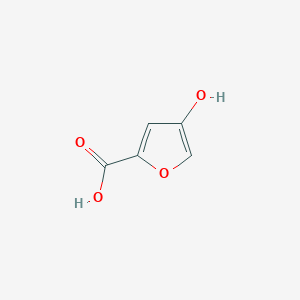

4-Hydroxyfuran-2-carboxylic acid

Description

Properties

IUPAC Name |

4-hydroxyfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O4/c6-3-1-4(5(7)8)9-2-3/h1-2,6H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWDXPQRULQLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592659 | |

| Record name | 4-Hydroxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-52-6 | |

| Record name | 4-Hydroxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hydroxyfuran 2 Carboxylic Acid and Its Cognate Analogues

Chemo- and Bio-Catalytic Routes to Furan (B31954) Carboxylic Acids: Catalytic Hydrogenation and Oxidation Strategies

The production of furan carboxylic acids often involves catalytic hydrogenation and oxidation of furan derivatives. These methods are crucial for converting biomass-derived platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into valuable products. hep.com.cnscilit.com

Catalytic Hydrogenation:

Catalytic hydrogenation is a key process for modifying the furan ring. For instance, 2-furancarboxylic acid (FCA) can be hydrogenated to tetrahydrofuran-2-carboxylic acid (THFCA) using palladium (Pd) catalysts. hep.com.cnresearchgate.net This process is often carried out at room temperature under hydrogen pressure. researchgate.net Supported platinum (Pt) catalysts have been shown to be effective in the hydrogenolysis of FCA to 5-hydroxyvaleric acid (5-HVA) and its derivatives. hep.com.cnresearchgate.net The choice of catalyst and reaction conditions, such as temperature and solvent, significantly influences the product distribution. researchgate.net For example, using a cinchonidine-modified 5 wt% Pd/Al2O3 catalyst allows for the asymmetric hydrogenation of furan carboxylic acids, yielding enantiomerically enriched products. researchgate.net

| Catalyst | Substrate | Product | Yield | Conditions |

| Pd/Al2O3 | 2-Furoic acid | Tetrahydro-2-furoic acid | 76-100% | 30 bar H2, 40°C |

| Cinchonidine-modified 5 wt% Pd/Al2O3 | Furan carboxylic acids | (S)-Tetrahydrofuran-2-carboxylic acid | 95% | 30 bar H2, rt, 4h |

| Pt/Al2O3 | 2-Furancarboxylic acid | Methyl 5-hydroxyvalerate | 55% | ~373 K |

Catalytic Oxidation:

Catalytic oxidation is another vital strategy, particularly for producing furan-2,5-dicarboxylic acid (FDCA) from HMF. mdpi.com This transformation can proceed through two main pathways, involving intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-diformylfuran (DFF). mdpi.comresearchgate.net Gold (Au), platinum (Pt), and palladium (Pd) catalysts are commonly employed for the aerobic oxidation of HMF and furfural. rsc.orgacs.org The choice of catalyst support can significantly impact the catalyst's performance and selectivity. rsc.org For instance, a hydroxyapatite-supported Au catalyst can selectively oxidize HMF-acetal to FFCA-acetal with high yield. researchgate.net

Biocatalysis:

Biocatalytic methods offer a green alternative for the synthesis of furan carboxylic acids. scilit.comresearchgate.net Whole-cell biocatalysts, such as recombinant Escherichia coli expressing aldehyde dehydrogenases (ALDHs), have been engineered for the efficient oxidation of furan aldehydes. scilit.comresearchgate.netresearchgate.net These biocatalysts can tolerate high substrate concentrations and produce furan carboxylic acids with high productivity. scilit.com For example, engineered E. coli has been used to produce 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2-furoic acid (FCA) with high yields. scilit.comresearchgate.net

Strategies for Regioselective Functionalization of Furan Rings: Hydroxylation and Carboxylation Approaches

Directly introducing substituents at the C-3 or C-4 position of the furan ring is challenging because electrophilic attacks and lithiation predominantly occur at the C-2 or C-5 positions. clockss.org Therefore, developing strategies for regioselective functionalization is crucial.

Hydroxylation:

While direct hydroxylation of the furan ring at a specific position is not straightforward, indirect methods can be employed. The synthesis of 4-hydroxy-2(5H)-furanone, also known as β-tetronic acid, provides a related example of introducing a hydroxyl group onto a furanone ring. elsevierpure.com The synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a naturally occurring flavor compound, can be achieved through various methods, including chemical synthesis and biocatalysis, highlighting pathways to hydroxylated furanone structures. cnif.cn

Carboxylation:

Direct carboxylation of furan derivatives is an attractive method for producing furan carboxylic acids. A notable example is the direct carboxylation of 2-furoic acid with CO2 to produce furan-2,5-dicarboxylic acid (FDCA). x-mol.comresearchgate.net This reaction can be catalyzed by systems like cesium carbonate (Cs2CO3). x-mol.com Theoretical studies suggest the reaction proceeds through hydrogen abstraction from the furan ring followed by electrophilic addition of CO2. x-mol.com This method offers a sustainable route to FDCA from C5-based materials. x-mol.comacs.org High yields of FDCA have been achieved on a larger scale using potassium/cesium salt blends and a fixed-bed flow reactor. rsc.org

Derivatization and Transformation from Precursors Bearing Furanone or Furan Carboxylic Acid Moieties

The synthesis of 4-hydroxyfuran-2-carboxylic acid and its analogs can be achieved through the derivatization and transformation of readily available furanone or furan carboxylic acid precursors.

Oxidative Routes from Substituted Furans

Oxidation of substituted furans is a common strategy to introduce carboxylic acid functionalities. The furan ring itself can be considered a masked dicarbonyl species, and its oxidation can lead to the formation of carboxylic acids. researchgate.netyoutube.com For instance, the oxidation of furfural to furoic acid is a well-established industrial process. researchgate.net Similarly, 5-hydroxymethylfurfural (HMF) can be oxidized to 2,5-furandicarboxylic acid (FDCA) through various intermediates. mdpi.com The oxidation of furan can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). numberanalytics.com Ruthenium trichloride (B1173362) in the presence of sodium periodate (B1199274) is another powerful oxidizing system capable of converting a furan ring into a carboxylic acid. youtube.com

Annulation and Rearrangement Reactions

Annulation reactions provide a powerful tool for constructing the furan ring system with desired substituents. clockss.org For example, a sequential furannulation/ene reaction route has been developed for the synthesis of annulated furans with various substituents at the C-3 position. clockss.org Another approach involves the copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes to regioselectively synthesize multisubstituted furans. organic-chemistry.org

Rearrangement reactions also play a role in furan synthesis. For example, vinyloxiranes, formed from the reaction of β,β-disubstituted α,β-unsaturated ketones with dimethylsulfonium methylide, can rearrange to form unsymmetrically substituted furans. organic-chemistry.org Ring-enlarging furan annulations, involving the rearrangement of cyclic allylic diols and acetals, can lead to the formation of fused tetrahydrofuran (B95107) rings. acs.org

Sustainable and Green Chemistry Approaches in the Synthesis of Hydroxyfuran Carboxylic Acids

The principles of green chemistry are increasingly being applied to the synthesis of furan-based compounds, including hydroxyfuran carboxylic acids, to minimize environmental impact. unive.itjddhs.com

Key aspects of green chemistry in this context include:

Use of Renewable Feedstocks: A major focus is the utilization of biomass-derived platform molecules like furfural and 5-hydroxymethylfurfural (HMF) as starting materials. unive.itnih.gov

Catalysis: The use of catalysts, particularly biocatalysts and heterogeneous catalysts, is preferred as they can operate under milder conditions, reduce waste, and can often be recycled and reused. jddhs.com For example, biocatalytic oxidation of HMF derivatives offers a green alternative to traditional chemical methods. researchgate.net

Alternative Solvents and Reaction Conditions: Efforts are made to replace hazardous organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions. jddhs.com Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. pharmaguideline.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov The cross-ketonization of 2-furoic acid with other carboxylic acids to produce acylfurans is an example of an atom-economical process. nih.gov

The direct carboxylation of 2-furoic acid using CO2 is a prime example of a sustainable route to furan-2,5-dicarboxylic acid, a key precursor for bio-based polymers. x-mol.com

Multicomponent Reaction (MCR) Strategies for the Construction of this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to synthesizing diverse molecular structures. researchgate.netresearchgate.netnih.gov MCRs are increasingly utilized in the synthesis of heterocyclic compounds, including furan derivatives.

While a specific MCR for the direct synthesis of this compound is not prominently reported, various MCRs are known for constructing substituted furan rings, which could potentially be adapted or further functionalized to yield the target molecule or its analogues. researchgate.net For instance, a three-component coupling of an aldehyde, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and an isocyanide can efficiently produce 2-aminofurans. organic-chemistry.org Another example is the furan-thiol-amine (FuTine) MCR, which allows for the chemoselective modification of peptides with furan-containing moieties. researchgate.net

The use of tetronic acid (4-hydroxy-2(5H)-furanone) as a building block in MCRs to synthesize various heterocycles highlights the potential of furanone precursors in such convergent synthetic strategies. nih.govosi.lv These reactions often proceed under mild conditions and can generate significant molecular complexity in a single step. researchgate.net

Mechanistic Investigations of 4 Hydroxyfuran 2 Carboxylic Acid Chemical Reactivity and Transformations

Electrophilic and Nucleophilic Substitution Reactions of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. numberanalytics.com The reactivity and orientation of these substitutions on 4-hydroxyfuran-2-carboxylic acid are dictated by the combined electronic effects of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents. The -OH group at the C4 position is an activating, ortho-, para-director, while the -COOH group at the C2 position is a deactivating, meta-director.

Given the positions of the existing substituents, the C5 and C3 positions are available for substitution. The activating effect of the hydroxyl group strongly directs incoming electrophiles to the C5 position (ortho to the -OH group). Common electrophilic substitution reactions include nitration and bromination. numberanalytics.com

Nucleophilic aromatic substitution on the furan ring is generally unfavorable unless a good leaving group is present. In derivatives of this compound where a halogen is present, nucleophilic substitution can occur. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones, which are related structures, readily undergo substitution reactions with various nucleophiles, including phenols and mercaptans. nih.gov

Table 1: Substitution Reactions of the this compound Ring

| Reaction Type | Reagents | Major Product | Key Mechanistic Feature |

|---|---|---|---|

| Nitration | HNO₃ / Ac₂O | 5-Nitro-4-hydroxyfuran-2-carboxylic acid | Electrophilic attack at the electron-rich C5 position. numberanalytics.com |

| Bromination | Br₂ in a suitable solvent | 5-Bromo-4-hydroxyfuran-2-carboxylic acid | Electrophilic addition of bromine followed by deprotonation to restore aromaticity. numberanalytics.com |

| Nucleophilic Substitution (on halogenated derivative) | Phenol / Promoter (on a 5-halo derivative) | 5-Phenoxy-4-hydroxyfuran-2-carboxylic acid | Displacement of a halide by a nucleophile. nih.gov |

Carbonyl Group Transformations within the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a key functional handle for a variety of transformations common to carboxylic acids. youtube.com These reactions primarily involve nucleophilic attack at the carbonyl carbon.

Esterification: The most common transformation is esterification, typically achieved through the Fischer esterification method. athabascau.ca This acid-catalyzed reaction with an alcohol is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction toward the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)furan-2-methanol. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as milder reagents are generally ineffective.

Acid Chloride Formation: Conversion to the more reactive acyl chloride derivative can be accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com This acyl chloride is a valuable intermediate for synthesizing esters and amides under milder conditions than direct methods.

Amide Formation: Direct reaction with an amine to form an amide is difficult and requires high temperatures. A more common route is via the activation of the carboxylic acid, for instance, by converting it to the acid chloride first, which then readily reacts with an amine. youtube.com

Table 2: Reactivity of the Carboxylic Acid Group

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Alkyl 4-hydroxyfuran-2-carboxylate | Reversible reaction; driven to completion by removing water or using excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |

| Reduction | 1. LiAlH₄ 2. H₂O | (4-hydroxyfuran-2-yl)methanol | Requires a strong reducing agent. |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | 4-hydroxyfuran-2-carbonyl chloride | Creates a highly reactive intermediate for further synthesis. youtube.com |

| Amide Formation (via Acid Chloride) | 1. SOCl₂ 2. Amine (R₂NH) | 4-hydroxy-N,N-dialkylfuran-2-carboxamide | Two-step process providing good yields of the amide. youtube.com |

Hydroxyl Group Reactivity: Ethereal and Esterification Derivations

The hydroxyl group at the C4 position behaves like a typical enolic or phenolic hydroxyl group, enabling ether and ester formation.

Etherification: Formation of ethers, such as a methoxy (B1213986) derivative, can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Esterification: The hydroxyl group can be acylated to form an ester. This is distinct from the esterification of the C2-carboxylic acid. The reaction typically proceeds by using an acid chloride or acid anhydride (B1165640) in the presence of a base (like pyridine) to yield the 4-acyloxy derivative.

Table 3: Reactivity of the Hydroxyl Group

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Ether Formation (Williamson Synthesis) | 1. NaH 2. Alkyl Halide (R-X) | 4-alkoxyfuran-2-carboxylic acid | A standard method for forming ethers from alcohols. |

| Ester Formation (Acylation) | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | 4-(acyloxy)furan-2-carboxylic acid | Acylation of the hydroxyl group, leaving the carboxylic acid intact. |

Ring-Opening and Ring-Contraction Pathways and Associated Rearrangements

The furan ring, particularly when substituted with hydroxyl groups, can undergo ring-opening reactions. This compound exists in equilibrium with its tautomeric keto form, 4-oxo-tetrahydrofuran-2-carboxylic acid, and an open-chain aldehydic acid form. nih.gov This equilibrium is a key aspect of its reactivity.

Under certain conditions, such as treatment with base, the equilibrium can be shifted towards the open-chain form. nih.gov This species can then undergo further reactions or rearrangements. For example, oxidation of furan rings often proceeds through an initial oxidation to an unstable intermediate like an epoxide or a cis-enedione, which then reacts with nucleophiles, leading to ring-opened products. nih.gov The thermal treatment of related dihydrofurans with carboxylic acids has also been shown to cause ring-opening to yield amide derivatives. researchgate.net

Chelation Chemistry and Interactions with Metal Centers

The structure of this compound contains two potential donor sites for metal chelation: the carboxylic acid group and the hydroxyl group. This arrangement is conducive to the formation of stable five- or six-membered chelate rings with various metal ions. 2-furoic acid, a related compound, is known to act as a ligand in the synthesis of heterometallic complexes. sigmaaldrich.com

The carboxylate group can coordinate in a monodentate or bidentate fashion, while the hydroxyl group can also coordinate to a metal center upon deprotonation. This bifunctional nature allows this compound to act as a chelating agent, potentially influencing the catalytic activity of metal centers or forming stable coordination polymers.

Reaction Dynamics and Kinetics Studies of this compound Transformations

Specific kinetic studies on this compound are not widely reported, but analogies can be drawn from related systems. For instance, the aerobic oxidation of 2,5-bis(hydroxymethyl)furan (BHMF) to 2,5-furandicarboxylic acid (FDCA) has been studied in detail, revealing a multi-step pathway with distinct activation energies for each step. mdpi.com The oxidation of an intermediate, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), was identified as the rate-determining step in that process, with a high activation energy. mdpi.com

Table of Compounds

Advanced Spectroscopic and Spectrometric Methods for the Elucidation of 4 Hydroxyfuran 2 Carboxylic Acid Structures and Reaction Intermediates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For 4-Hydroxyfuran-2-carboxylic acid, both ¹H and ¹³C NMR would provide critical data for confirming its constitution.

In the ¹H NMR spectrum, one would expect to see distinct signals for the two protons on the furan (B31954) ring, as well as signals for the hydroxyl and carboxylic acid protons. The furan ring protons, being in different chemical environments, would appear as two distinct signals. The proton at position 3 (H3) would likely be a doublet, split by the proton at position 5 (H5). Similarly, the H5 proton would also appear as a doublet due to coupling with H3. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl and carboxylic acid substituents. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm), while the phenolic hydroxyl proton's shift is more variable and can be confirmed by D₂O exchange.

In the ¹³C NMR spectrum, five distinct signals would be anticipated, corresponding to the five carbon atoms of the furan ring and the carboxylic acid. The carbon of the carboxyl group (C=O) would resonate at the lowest field (typically 160-185 ppm). The other four carbon signals would correspond to the furan ring carbons, with their specific chemical shifts influenced by the attached functional groups. For instance, the carbon bearing the hydroxyl group (C4) and the carbon attached to the carboxylic acid (C2) would be significantly shifted compared to an unsubstituted furan.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on known substituent effects and data from similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| H3 | ~6.5-7.0 | - | d |

| H5 | ~7.5-8.0 | - | d |

| COOH | >10 | ~160-170 | br s |

| OH | Variable | - | br s |

| C2 | - | ~145-150 | - |

| C3 | - | ~110-120 | - |

| C4 | - | ~155-165 | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₄O₄), the calculated exact mass is 128.01096 Da. HRMS can confirm this mass with high precision (typically to within 5 ppm), which is essential for distinguishing it from other isomers or compounds with the same nominal mass.

In addition to precise mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) or electrospray ionization (ESI), this compound would be expected to undergo characteristic fragmentation. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of a hydroxyl radical (M-17), and the loss of the entire carboxyl group (M-45).

The furan ring itself can also fragment. The presence of the hydroxyl group may facilitate specific fragmentation pathways. The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. For example, the fragmentation of the parent 2-furoic acid often shows prominent peaks corresponding to the loss of the -OH and -COOH groups. nih.gov

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₅H₅O₄⁺ | 129.01824 | Protonated molecule |

| [M-H]⁻ | C₅H₃O₄⁻ | 127.00368 | Deprotonated molecule |

| [M-H₂O]⁺ | C₅H₃O₃⁺ | 111.00767 | Loss of water |

Vibrational Spectroscopy (Infrared and Raman) for Characterizing Functional Group Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these spectra would be dominated by vibrations of the O-H, C=O, C-O, and furan ring C=C bonds.

The IR spectrum would show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The phenolic O-H stretch would likely appear as a sharper band around 3200-3600 cm⁻¹. A strong, sharp absorption peak corresponding to the C=O stretch of the carboxylic acid would be expected around 1680-1720 cm⁻¹. The C=C stretching vibrations of the furan ring typically appear in the 1500-1650 cm⁻¹ region, while C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ range. The NIST Chemistry WebBook provides IR data for the related 2-furancarboxylic acid, which shows characteristic peaks that can be used for comparison.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the C=C stretching vibrations of the furan ring are typically strong in the Raman spectrum, providing a clear signature for the aromatic system.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | Weak |

| Phenolic O-H | Stretch | 3200-3600 | Weak |

| Carboxylic Acid C=O | Stretch | 1680-1720 | Moderate |

| Furan Ring C=C | Stretch | 1500-1650 | Strong |

Electronic Spectroscopy (UV-Vis) in Reaction Monitoring and Chromophore Analysis

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems (chromophores) within a molecule. The chromophore in this compound is the furan ring conjugated with the carboxylic acid group. This conjugated system absorbs UV light, promoting electrons to higher energy orbitals.

The UV-Vis spectrum of this compound would be expected to show a primary absorption maximum (λmax) in the UV region. For comparison, 2-furoic acid has a λmax around 245-250 nm. The presence of the electron-donating hydroxyl group on the furan ring is expected to cause a bathochromic shift (a shift to longer wavelength) of the λmax.

UV-Vis spectroscopy is also a valuable tool for reaction monitoring. For example, if this compound is deprotonated with a base, the resulting carboxylate and phenoxide ions would alter the electronic structure of the chromophore, leading to a shift in the λmax. This change in absorbance can be monitored over time to determine reaction kinetics. Similarly, any reaction that modifies the furan ring or its substituents would lead to a predictable change in the UV-Vis spectrum, making it a useful technique for following the progress of a chemical transformation.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Compound | Solvent | Predicted λmax (nm) | Notes |

|---|---|---|---|

| This compound | Ethanol | ~255-270 | Expected bathochromic shift compared to 2-furoic acid. |

Theoretical and Computational Chemistry Studies of 4 Hydroxyfuran 2 Carboxylic Acid Systems

Quantum Chemical Calculations for Predicting Electronic Structure, Stability, and Reactivity

No specific quantum chemical calculations detailing the electronic structure, stability, or reactivity of 4-Hydroxyfuran-2-carboxylic acid have been found in published research. Such a study would typically involve methods like Density Functional Theory (DFT) to calculate molecular orbital energies (such as HOMO and LUMO), electron density distribution, and molecular electrostatic potential maps. These calculations would provide fundamental insights into the molecule's kinetic stability and its likely sites for electrophilic and nucleophilic attack.

Computational Elucidation of Reaction Mechanisms and Transition States

There is no available research that computationally elucidates reaction mechanisms involving this compound. This type of investigation would be crucial for understanding its synthesis, degradation, or interaction with biological targets. It would involve mapping potential energy surfaces to identify intermediates and calculate the energy of transition states for proposed reaction pathways.

Thermodynamic and Kinetic Modeling of Chemical Transformations

No studies concerning the thermodynamic and kinetic modeling of chemical transformations for this compound are available. Research in this area would calculate key parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and activation energies (Ea) for its reactions. This data is essential for predicting reaction spontaneity, feasibility, and rates under various conditions.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

While Structure-Activity Relationship (SAR) models exist for various classes of furan (B31954) derivatives, none specifically include this compound to derive mechanistic insights. An SAR study for this compound would require a dataset of related molecules and their measured biological or chemical activity to build a predictive model linking specific structural features to activity.

Theoretical Prediction and Validation of Spectroscopic Parameters

There is a lack of published data on the theoretical prediction and experimental validation of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound. This research would involve using quantum chemical methods to compute the spectroscopic signatures of the molecule and comparing them with experimentally measured spectra to confirm its structure and understand its spectroscopic properties.

Molecular Basis of Biological Interactions and Biochemical Pathways of 4 Hydroxyfuran 2 Carboxylic Acid Analogues

Exploration of Enzyme Inhibition Mechanisms by Hydroxyfuranone Derivatives

Hydroxyfuranone derivatives have been identified as inhibitors of various enzymes, a key aspect of their therapeutic potential. nih.gov The 2(5H)-furanone scaffold, a core structure in many of these compounds, is present in molecules that exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects. nih.gov This broad activity is often linked to their ability to inhibit key enzymes such as kinases, COX-1, and topoisomerase I. nih.gov

For instance, certain furanone derivatives have been shown to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis. nih.gov Specifically, novel beta-hydroxy propenamides, considered analogues of the active metabolite of leflunomide, demonstrated potent inhibitory activity against human DHODH. nih.gov Some of these synthesized compounds were found to be significantly more potent than the parent drug, leflunomide. nih.gov

Furthermore, the interaction of furanone derivatives with other enzymes has been explored. D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidation of D-amino acids, has been successfully inhibited by 4-hydroxypyridazin-3(2H)-one derivatives, which share structural similarities with hydroxyfuranones. nih.gov Fragment-based drug design has been instrumental in developing these potent inhibitors. nih.gov Additionally, some furanone derivatives have been investigated as inhibitors of protein tyrosine kinases (PTKs), with modifications to the furan (B31954) ring and phenyl substituents influencing their inhibitory activity. mdpi.com In the context of cancer therapy, certain bis-2(5H)-furanone derivatives have been found to interact with DNA, suggesting that DNA may be a key target for their anticancer effects, leading to cell cycle arrest. nih.gov

Antioxidant Activity: Mechanistic Insights into Radical Scavenging and Metal Chelation

The antioxidant properties of hydroxyfuranone derivatives are a significant area of research, with mechanisms primarily involving radical scavenging and metal chelation. researchgate.netnih.gov The phenolic moiety present in many of these compounds, such as 4-hydroxycoumarins, is believed to be crucial for their ability to modulate the balance between free radicals and antioxidant species in biological systems. nih.gov

Studies on 4-hydroxy-3(2H)-furanones have demonstrated their antioxidative activities. nih.gov Compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and 2(or 5)-ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone (EHMF) have shown a higher suppression effect on lipid peroxidation in human plasma compared to other furanones. nih.gov This activity is suggested to be linked to their ability to counteract superoxide (B77818) radicals. nih.gov

The radical scavenging potential of these compounds has been evaluated using in vitro assays such as the DPPH• and ABTS•+ tests. nih.gov For example, certain synthetic 4-hydroxycoumarin (B602359) derivatives exhibited a higher scavenging capacity for DPPH• radicals than the standard antioxidant butylated hydroxytoluene (BHT). nih.gov One compound, 4-hydroxy-6-methoxy-2H-chromen-2-one, even outperformed both BHT and ascorbic acid. nih.gov

Antimicrobial Activity: Investigation of Molecular Targets and Modes of Action

Hydroxyfuranone derivatives exhibit significant antimicrobial activity through various molecular mechanisms, targeting both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov A primary mode of action involves the interference with bacterial communication systems, particularly quorum sensing (QS), which regulates biofilm formation and virulence. researchgate.net

Against Gram-positive bacteria like Staphylococcus aureus, the mechanism appears to be different and often QS-independent. nih.gov One study on a chlorinated 2(5H)-furanone derivative, F105, revealed that it rapidly penetrates Gram-positive bacteria and induces the formation of reactive oxygen species (ROS). nih.govresearchgate.net This leads to non-specific interactions with and damage to multiple proteins, including those involved in the cell's anti-ROS defense system. nih.govresearchgate.net This simultaneous induction of ROS and impairment of the defense mechanism leads to cell damage. nih.govdntb.gov.ua Furthermore, some furanone derivatives can cause cell membrane damage, leading to a drop in membrane potential. nih.gov

The table below summarizes the antimicrobial activity of selected furanone derivatives against various bacterial strains.

| Compound/Derivative | Target Organism(s) | Observed Effect | Reference |

| F105 (chlorinated 2(5H)-furanone) | Gram-positive bacteria (e.g., S. aureus) | Induces ROS, damages proteins, impairs anti-ROS defense | nih.govresearchgate.net |

| Brominated furanone | Bacteria with LuxS | Inactivates LuxS enzyme | nih.gov |

| 2(5H)-furanone derivatives | Gram-negative bacteria | Interfere with AI-1 and AI-2 signaling | nih.gov |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone (MCA) derivatives | Salmonella typhimurium, Bacillus subtilis | Inhibit growth and biofilm formation | nih.gov |

| 4-oxoquinoline-3-carboxylic acid derivatives | Gram-positive strains (e.g., S. aureus, B. subtilis) | Antibacterial activity | nih.gov |

Structure-Activity Relationship (SAR) Studies for Understanding Bioactivity Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 4-hydroxyfuran-2-carboxylic acid analogues and other furanone derivatives. researchgate.netnih.gov These studies systematically alter the chemical structure of a lead compound to identify key functional groups and structural features that contribute to its potency and selectivity. nih.gov

For instance, in the development of antimicrobial agents, SAR studies have shown that the type and position of substituents on the furanone ring significantly influence activity. The introduction of halogen atoms, such as in 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), can enhance antibacterial and antifungal properties. researchgate.net Similarly, the addition of a nitro group to 5-arylidene-2(5H)-furanone derivatives was found to increase their cytotoxicity against cancer cell lines. koreascience.kr

In the context of enzyme inhibition, SAR studies have guided the design of more potent inhibitors. For D-amino acid oxidase inhibitors, modifying a 3-hydroxy-pyridine-2(1H)-one scaffold based on structural information of the enzyme's binding pocket led to the development of highly active 4-hydroxypyridazin-3(2H)-one derivatives. nih.gov For cholinesterase inhibitors, SAR studies on 2,4-disubstituted pyrimidines revealed that specific substituents at the C-2 and C-4 positions are critical for potent and selective inhibition. nih.gov

SAR studies on benzoic acid derivatives with anti-sickling properties have highlighted the importance of both hydrophilic and hydrophobic features. A phenyl core is essential for hydrophobic interactions, while hydrophilic substituents on the ring facilitate binding to polar amino acid residues. iomcworld.com The planarity of the aromatic moiety also plays a role in binding to drug targets. iomcworld.com

The table below provides a summary of key SAR findings for different furanone derivatives and their analogues.

| Compound Class | Biological Activity | Key SAR Findings | Reference |

| 5-Arylidene-2(5H)-furanones | Cytotoxicity | Introduction of halogen or nitro groups at the aromatic ring increases cytotoxicity. | koreascience.kr |

| 2,4-Disubstituted pyrimidines | Cholinesterase inhibition | Substituents at C-2 and C-4 positions determine potency and selectivity. | nih.gov |

| Benzoic acid derivatives | Anti-sickling | A phenyl core for hydrophobic interactions and hydrophilic substituents for polar interactions are crucial. | iomcworld.com |

| 2,7-Diaminofluorene (B165470)/carbazole derivatives | Mutagenicity | Proper alkyl substitution at the C9 or N9 position can reduce mutagenicity. | nih.gov |

| Thiazolidine-4-carboxylic acid derivatives | Antibacterial | Specific substitutions lead to significant activity against strains like MRSA. | researchgate.net |

Metabolic Transformations and Degradation Pathways in Biological Systems

For example, amide bonds in certain drug candidates containing 2,7-diaminofluorene or 2,7-diaminocarbazole cores can be cleaved through metabolic pathways. nih.gov This cleavage can release metabolites that may have different biological activities, including potential mutagenicity. nih.gov

In the context of biocatalysis, microorganisms can be utilized to transform furan derivatives. For instance, recombinant Escherichia coli cells have been engineered for the selective oxidation of furan aldehydes to their corresponding carboxylic acids. researchgate.net This demonstrates a controlled metabolic pathway for these compounds. The efficiency of such biotransformations can be affected by the inhibitory nature of the furan compounds themselves on the microbial cells. researchgate.net

The oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan compound, to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) is another example of metabolic transformation. mdpi.com This process can be catalyzed by whole-cell biocatalysts. mdpi.com The accumulation of the acidic product, HMFCA, can lead to a decrease in the pH of the system, which in turn can inhibit the microbial cells responsible for the conversion. mdpi.com Furthermore, HMF itself is a known inhibitor of microbial growth, which can hinder the efficiency of its bioconversion. mdpi.com

The degradation of these compounds is also relevant. For instance, the industrial production of 2-furoic acid from furfural (B47365) involves a chemical reaction that yields byproducts. researchgate.net In biological systems, the stability and degradation of these compounds will depend on their specific structure and the metabolic machinery of the organism.

Applications of 4 Hydroxyfuran 2 Carboxylic Acid and Its Derivatives in Advanced Organic Synthesis

Utility as Chiral Synthons and Building Blocks in the Construction of Complex Molecules

4-Hydroxyfuran-2-carboxylic acid and its derivatives serve as versatile chiral synthons in the synthesis of complex molecules. Their inherent chirality, arising from the stereocenter at the 4-position, can be exploited to introduce stereochemical control in asymmetric synthesis. These furan-based building blocks provide a rigid scaffold that can be functionalized in a regio- and stereoselective manner, making them valuable intermediates in the total synthesis of natural products and other biologically active compounds.

The strategic application of these chiral synthons allows for the efficient construction of intricate molecular frameworks. For instance, the furan (B31954) ring can undergo various transformations, such as Diels-Alder reactions, to create more complex polycyclic systems. The carboxylic acid functionality at the 2-position provides a handle for further modifications, including amide bond formation and esterification, enabling the assembly of larger molecules. nih.gov The development of synthetic methodologies that utilize these chiral furan derivatives continues to be an active area of research, with the aim of accessing novel and structurally diverse compounds. rsc.org

Synthesis of Diverse Heterocyclic Systems Incorporating the Furanone Scaffold

The furanone scaffold, a core component of this compound, is a privileged structure in medicinal chemistry due to its presence in a multitude of biologically active compounds. benthamscience.comresearchgate.net The reactivity of the furanone ring allows for its elaboration into a wide variety of other heterocyclic systems. These transformations often involve reactions that take advantage of the conjugated system and the presence of multiple functional groups within the furanone moiety.

Synthetic strategies for the diversification of the furanone scaffold include:

Ring-closing and ring-opening reactions: The furanone ring can be opened and subsequently reclosed with different reagents to introduce new atoms into the heterocyclic core, leading to the formation of pyridinones, pyrazinones, and other related structures.

Cycloaddition reactions: The double bond within the furanone ring can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct fused or spirocyclic heterocyclic systems.

Condensation reactions: The carbonyl group and the active methylene (B1212753) group of the furanone ring can undergo condensation reactions with various binucleophiles to build new heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can yield pyrazole-fused furanones. researchgate.net

These synthetic methodologies provide access to a diverse chemical space of furanone-containing heterocycles, which are of significant interest for drug discovery and materials science. ontosight.airesearchgate.net The ability to readily modify the furanone scaffold allows for the fine-tuning of the physicochemical and biological properties of the resulting heterocyclic compounds.

Role in Cascade, Domino, and Multicomponent Reaction Strategies

Cascade, domino, and multicomponent reactions represent highly efficient strategies in organic synthesis, allowing for the formation of multiple chemical bonds in a single operation. beilstein-journals.orgshareok.org this compound and its derivatives are well-suited as substrates or key intermediates in such transformations due to their inherent functionality and reactivity.

Key features that enable their use in these reactions include:

Multiple reactive sites: The presence of a carboxylic acid, a hydroxyl group, a double bond, and a lactone carbonyl provides multiple points for sequential or simultaneous reactions.

Propensity for ring transformations: The furanone ring can participate in a variety of ring-opening, ring-closing, and rearrangement reactions, which can be incorporated into a cascade sequence. capes.gov.br

An example of a domino reaction involving a furanone derivative could be the initial Michael addition of a nucleophile to the α,β-unsaturated lactone, followed by an intramolecular aldol (B89426) condensation or another cyclization event. beilstein-journals.org Multicomponent reactions, which involve the combination of three or more starting materials in a single pot, have also been developed using furanone-based building blocks to rapidly generate molecular complexity. nih.govnih.gov These efficient reaction strategies streamline synthetic routes, reduce waste, and provide rapid access to libraries of complex molecules for biological screening. nih.gov

Precursors for Advanced Polymeric Materials and Specialty Fine Chemicals

Beyond their applications in the synthesis of discrete small molecules, furan derivatives, including those derived from this compound, are emerging as important bio-based platform chemicals for the production of advanced polymeric materials and specialty fine chemicals. rsc.orgrsc.org The drive towards a more sustainable chemical industry has spurred research into renewable feedstocks, and furan-based compounds derived from biomass are attractive alternatives to petroleum-based starting materials. bohrium.combioatx.com

2,5-Furandicarboxylic acid (FDCA), a related and highly significant furan derivative, is a key monomer for the production of polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with properties that are in many ways superior to those of petroleum-derived polyethylene terephthalate (B1205515) (PET). mdpi.comnih.gov While not identical, the chemistry of this compound shares common ground with the broader class of furan carboxylic acids and their derivatives, highlighting their potential as precursors in polymer chemistry. researchgate.netnih.gov

The functional groups on the furan ring allow for a variety of polymerization reactions, leading to the formation of polyesters, polyamides, and polyurethanes. bohrium.comresearchgate.net The rigid furan ring can impart desirable thermal and mechanical properties to these polymers. Furthermore, furan derivatives can be used to synthesize a range of specialty chemicals, including surfactants, resins, and other fine chemicals with diverse applications. dp.techfuran.com The development of efficient catalytic processes for the conversion of furan-based platform chemicals into these value-added products is a key area of ongoing research. researchgate.netresearchgate.net

Environmental Chemical Research and Natural Occurrence of Furan Carboxylic Acids

Formation Pathways as Disinfection Byproducts (DBPs) from Organic Precursors

The treatment of drinking water via chemical disinfection, while crucial for public health, can lead to the formation of unintended disinfection byproducts (DBPs). Furan (B31954) carboxylic acids represent an emerging class of DBPs that can be generated through the reaction of disinfectants like chlorine with natural organic matter (NOM) present in the water source.

Detailed research has identified phenolic compounds, which are common constituents of NOM, as key precursors to the formation of furan-like DBPs. A 2022 study by Diana et al. investigated the chlorination of various phenolic precursors and identified twelve furan-like structures, eleven of which were previously unknown as DBPs. rsc.org The study utilized high-performance liquid chromatography coupled with high-resolution mass spectrometry to identify the byproducts formed from precursors such as 4-hydroxybenzoic acid. rsc.orgresearchgate.net

A novel formation pathway was proposed to explain the creation of these compounds. The mechanism involves:

Oxidation: The initial step is the oxidation of the precursor's phenolic ring by the disinfectant (e.g., chlorine).

Ring Opening: The oxidized six-membered phenolic ring becomes unstable and opens.

Intramolecular Nucleophilic Addition: The open-chain intermediate then undergoes an intramolecular nucleophilic addition, leading to the formation of a stable five-membered furan ring. rsc.org

This general pathway can explain the formation of various substituted furan carboxylic acids. For instance, the chlorination of 4-hydroxybenzoic acid can lead to compounds like 4-bromo-5-hydroxyfuran-2-carboxylic acid (in the presence of bromide) and other halogenated furoic acids. rsc.org The specific substituents on the final furan ring depend on the structure of the initial phenolic precursor and the reaction conditions, such as pH and the presence of halides like bromide. rsc.orgresearchgate.net The exopolymeric substances (EPS) secreted by biofilms in water distribution systems are also a significant source of organic precursors for DBP formation. nih.gov

Table 1: Examples of Furan-Like Disinfection Byproducts Identified from Phenolic Precursors

| Identified DBP | Chemical Formula | Precursor Example |

|---|---|---|

| Trichlorofuran-2-carboxylic acid | C5HCl3O3 | 4-Hydroxybenzoic acid |

| Dichlorofuran-2-carboxylic acid | C5H2Cl2O3 | 4-Hydroxybenzoic acid |

| 3,4-Dichlorofuran-2,5-dicarbaldehyde | C6H2Cl2O3 | Not Specified |

| 5-Formyl-2-furancarboxylic acid | C6H4O4 | Not Specified |

| Bromo-2-furancarboxylic acid | C5H3BrO3 | Not Specified |

Data sourced from Diana et al. (2022). rsc.org

Biotransformation and Abiotic Degradation in Environmental Systems

The environmental fate of furan-containing compounds like 4-hydroxyfuran-2-carboxylic acid is largely determined by microbial metabolism (biotransformation). The furan ring, while aromatic, can be a target for enzymatic attack, particularly by cytochrome P450 (P450) monooxygenases found in a wide range of microorganisms and higher organisms. nih.gov

The generally accepted pathway for the biotransformation of furans involves:

P450-Catalyzed Oxidation: The furan ring is oxidized by a P450 enzyme, which introduces an epoxide or another reactive intermediate across one of the double bonds.

Formation of a Reactive Metabolite: This initial oxidation leads to the formation of a highly reactive and unstable intermediate. For many furans, this is a cis-enedial metabolite. nih.gov

Ring Cleavage and Further Degradation: This reactive intermediate is susceptible to hydrolysis, which cleaves the furan ring. The resulting open-chain carboxylic acid can then enter central metabolic pathways, such as the Krebs cycle, where it is further broken down to carbon dioxide and water. nih.gov

While specific studies on the degradation of this compound are limited, this general mechanism provides the most probable pathway for its biotransformation. The hydroxyl and carboxylic acid groups on the ring may influence the rate and regioselectivity of the initial enzymatic attack.

Abiotic degradation, which occurs without biological intervention, is less characterized for this compound. Potential abiotic pathways could include photolysis, where sunlight provides the energy to break down the molecule, especially given its conjugated double-bond system. However, the stability of the aromatic furan ring suggests that such processes may be slow under typical environmental conditions.

Occurrence and Derivation in Natural Products and Biomass Valorization Streams

While direct isolation of this compound from natural sources is not widely documented, the furan carboxylic acid scaffold is present in various natural products, particularly as metabolites from fungi. A closely related isomer, 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA), also known as Sumiki's acid, has been identified in several fungal species. nih.gov The presence of this and other furan derivatives in the fungal kingdom suggests that pathways for the biosynthesis of hydroxylated furan carboxylic acids exist in nature. nih.govnih.gov

Table 2: Fungi Known to Produce 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA)

| Fungal Genus/Species | Source/Note |

|---|---|

| Aspergillus spp. | Fungal producer nih.gov |

| Gibberella fujikuroi | Fungal producer nih.gov |

| Wardomyces anomalus | Marine-derived fungus nih.gov |

| Cladosporium herbarum | Isolated from a marine sponge nih.gov |

Data sourced from Časar et al. (2023). nih.gov

Beyond natural occurrence, furan derivatives are cornerstone platform chemicals in the modern biorefinery concept, which focuses on the valorization of biomass . Lignocellulosic biomass (e.g., wood, agricultural residues) is rich in C5 and C6 sugars, which can be dehydrated to produce furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), respectively. researchgate.net

These furan aldehydes are versatile starting materials that can be catalytically upgraded to a wide array of valuable chemicals, including furan carboxylic acids. researchgate.netrsc.org For example, 2-furoic acid is produced through the oxidation of furfural. researchgate.netresearchgate.net Catalytic reduction systems can then convert these acids into other useful products like adipic acid, a key monomer for nylon production. elsevierpure.com Given that biomass valorization streams contain a complex mixture of intermediates, it is plausible that hydroxylated derivatives such as this compound could be formed, either as minor byproducts or as targets of engineered biocatalytic or chemocatalytic processes.

Emerging Research Frontiers and Future Perspectives for 4 Hydroxyfuran 2 Carboxylic Acid

Development of Novel Catalytic Systems for Sustainable Synthesis

The sustainable production of specifically substituted furans like 4-hydroxyfuran-2-carboxylic acid is a key challenge. Current research is broadly focused on creating versatile and regioselective catalytic systems that can convert biomass-derived platform molecules into a variety of furan (B31954) derivatives. While specific catalysts for this compound are not yet established, several general strategies for synthesizing substituted furans are being actively investigated. These methods provide a foundation for the future development of targeted synthetic routes.

Modern synthetic approaches often employ tandem reactions and various catalytic systems to construct the furan ring with precise control over substituent placement. For instance, olefin cross-metathesis followed by an acid-catalyzed isomerization cascade has been demonstrated as a direct route to 2,5-disubstituted furans. pnas.org Similarly, palladium-catalyzed cyclizations of acetylenic ketones and gold-catalyzed cycloisomerizations of enynes or allenones represent powerful tools for creating highly substituted furans from readily available starting materials. acs.orgorganic-chemistry.org A particularly innovative, transition-metal-free approach utilizes visible-light photocatalysis in a carbon dioxide atmosphere to convert 1,3-diketones into tetra-substituted furans, where CO2 acts as a promoter. nih.govresearchgate.net

The synthesis of the closely related 2,4-furandicarboxylic acid (2,4-FDCA) has been achieved, notably through methods like the Henkel reaction, which involves the disproportionation of potassium furoate. acs.org The development of efficient catalytic systems for such reactions is crucial for producing 2,4-substituted furans at a scale that would enable their use in various applications.

Table 1: Selected Catalytic Strategies for the Synthesis of Substituted Furans

| Catalytic Strategy | Substrates | Catalyst/Reagents | Product Type |

| Olefin Cross-Metathesis & Isomerization | Allylic alcohols, Enones | Grubbs–Hoveyda catalyst, PPTS | 2,5-Disubstituted furans |

| Heck Arylation & Aromatization | Enones | Palladium catalyst | 2,3,5-Trisubstituted furans |

| Gold-Catalyzed Cycloisomerization | Enynes, Allenones | Gold(III) bromide | Fused and highly substituted furans |

| Photocatalytic Rearrangement | 1,3-Diketones | 4CzIPN (photocatalyst), Cs2CO3, CO2 | Tetra-substituted furans |

These catalytic systems, while not yet applied specifically to this compound, represent the forefront of furan synthesis and are indicative of the methodologies that could be adapted for its sustainable production from bio-based feedstocks.

Integration into Functional Material Design

The integration of furan-based monomers into polymers is a burgeoning field, driven by the desire to create high-performance, sustainable alternatives to petroleum-based plastics. nih.gov The most studied furan-based monomer, 2,5-furandicarboxylic acid (2,5-FDCA), is known to impart excellent properties to polyesters, such as enhanced strength, thermal stability, and superior gas barrier properties, making them ideal for packaging and textiles. sugar-energy.comncsu.edusugar-energy.com

Research into the less common isomer, 2,4-furandicarboxylic acid (2,4-FDCA), reveals its potential to act as a valuable comonomer, allowing for the fine-tuning of polymer properties. A key study reported the synthesis of copolyesters using a mixture of 2,5-FDCA and 2,4-FDCA with various diols. acs.org The inclusion of the asymmetrically substituted 2,4-FDCA was found to significantly influence the material's final characteristics.

For example, in copolyesters with ethylene (B1197577) glycol, incorporating 2,4-FDCA had a notable effect on the polymer's molecular weight and thermal properties. While the homopolymer made from pure 2,4-FDCA (2,4-PEF) is amorphous, it possesses a glass transition temperature (Tg) similar to that of the semi-crystalline 2,5-PEF and conventional PET. acs.org The study found that copolymerizing a 50:50 mixture of the two furan isomers resulted in a polyester (B1180765) with a higher molecular weight than the homopolymers. acs.org This suggests that mixtures of furan dicarboxylic acid isomers, which can be produced together in certain synthetic processes, could be used directly without costly separation, potentially lowering the economic barrier for producing these bio-based plastics. acs.org

Table 2: Properties of Copolyesters from 2,5-FDCA and 2,4-FDCA with Ethylene Glycol

| Mol % 2,4-FDCA | Mol % 2,5-FDCA | Molecular Weight ( g/mol ) | Glass Transition Temp. (Tg, °C) | Crystallinity |

| 0 | 100 | 19,100 | 87 | Semi-crystalline |

| 5 | 95 | 20,100 | 87 | Semi-crystalline |

| 15 | 85 | 22,000 | 88 | Semi-crystalline |

| 50 | 50 | 30,200 | 88 | Amorphous |

| 100 | 0 | 21,200 | 86 | Amorphous |

| Data sourced from a 2019 study on bio-based copolyesters. acs.org |

This ability to modulate polymer properties through the inclusion of 2,4-FDCA highlights a significant research frontier. Future work will likely explore how this compound, as a precursor to 2,4-FDCA or as a functional monomer itself, can be used to design novel materials with tailored characteristics, such as flexibility, degradability, or specific chemical functionalities.

Advanced Approaches in Computational Drug Discovery and Target Identification

The furan scaffold is a common motif in a wide range of natural products and pharmaceuticals, making furan derivatives attractive candidates for drug discovery. pnas.org Furan-containing compounds have been investigated for a diverse array of therapeutic applications, including as antibacterial, antiviral, and antitumor agents. semanticscholar.org

While specific computational drug discovery studies targeting this compound or 2,4-FDCA are not yet prevalent in the literature, the broader family of furan dicarboxylic acids has shown biological activity. For instance, 2,5-FDCA has been investigated for its ability to act as a strong chelating agent for metal ions like Ca²⁺, which has led to its use in medicine for the removal of kidney stones. wikipedia.org Furthermore, certain anilides derived from 2,5-FDCA have demonstrated significant anti-bacterial properties. wikipedia.org In the realm of drug delivery, 2,5-FDCA is being explored to enhance the solubility and stability of poorly soluble active pharmaceutical ingredients (APIs). sarchemlabs.com

Advanced computational methods, such as molecular docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and quantitative structure-activity relationship (QSAR) studies, are powerful tools for accelerating the identification of new drug candidates. These in silico approaches can predict the interaction of molecules with biological targets, assess their likely behavior in the body, and guide the synthesis of more potent and safer compounds.

Given the established biological relevance of the furan core, this compound and its derivatives represent a largely untapped area for computational drug discovery. Future research could focus on screening these compounds against various biological targets, such as enzymes or receptors implicated in diseases, to identify potential new therapeutic leads. The unique substitution pattern of this compound may offer novel interactions with target proteins that differ from its more studied isomers, opening a new frontier for medicinal chemists.

Contributions to Circular Economy Models through Bio-Based Chemical Production

The transition to a circular economy, which emphasizes the use of renewable resources and the elimination of waste, is a global priority. Bio-based chemicals derived from non-food biomass are central to this transition, offering a path to replace fossil-fuel-based products. nih.gov Furanic compounds, particularly those synthesized from C6 sugars found in lignocellulosic biomass, are cornerstone platform chemicals in modern biorefineries. rsc.org

2,5-Furandicarboxylic acid (FDCA) is often hailed as a "sleeping giant" and a top value-added chemical from biomass because it serves as a direct, renewable substitute for petroleum-derived terephthalic acid (TPA). wikipedia.orgmdpi.com The production of polymers like polyethylene (B3416737) furanoate (PEF) from 2,5-FDCA reduces dependence on fossil fuels and lowers the carbon footprint of plastics. sugar-energy.comsugar-energy.com Companies like Avantium are commercializing this technology, aiming to drive the de-fossilization of the chemical industry. avantium.com

The production of this compound and its derivative, 2,4-FDCA, from renewable feedstocks would align perfectly with the principles of the circular economy. By valorizing agricultural or forestry waste streams, the synthesis of these monomers would contribute to a more sustainable chemical industry. sugar-energy.com These bio-based building blocks can be used to create polymers that are not only renewable but also potentially recyclable or biodegradable, helping to close the loop on material life cycles. sugar-energy.com

The development of efficient, scalable processes for converting biomass into 2,4-substituted furans is a critical research goal. Success in this area would expand the portfolio of available bio-based monomers, providing material scientists with a broader toolkit to design the next generation of sustainable products. This would further embed the chemical industry within a circular economic model, where waste is minimized, resources are reused, and environmental impact is significantly reduced.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.